Sodium tetrafluoroborate
Overview
Description
Sodium tetrafluoroborate is an inorganic compound with the chemical formula NaBF₄. It is a salt that forms colorless or white rhombic crystals and is highly soluble in water but less soluble in organic solvents . This compound is widely used in various industrial applications, including as a flux in brazing and in the production of boron trifluoride .
Mechanism of Action
Target of Action
Sodium tetrafluoroborate (NaBF4) is an inorganic compound that primarily targets the tetrafluoroborate anion . This anion is used in organic chemistry for the preparation of salts . It is also used in the synthesis of ionic liquids, where tetrafluoroborate is the anion .
Mode of Action
The mode of action of this compound is primarily through its decomposition. On heating to its melting point, this compound decomposes to sodium fluoride and boron trifluoride . This decomposition reaction is represented as:
NaBF4→NaF+BF3NaBF_4 \rightarrow NaF + BF_3NaBF4→NaF+BF3
.Biochemical Pathways
This compound is used as a catalyst for the synthesis of bis(indolyl)methanes via electrophilic substitution reaction of indoles with aldehydes and ketones . This indicates that it plays a role in the biochemical pathway of electrophilic substitution reactions.
Pharmacokinetics
Urinary clearance was also prominent .
Result of Action
The primary result of this compound’s action is the production of sodium fluoride and boron trifluoride upon heating . In addition, it serves as a source of the tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts .
Action Environment
This compound is a salt that forms colorless or white water-soluble rhombic crystals and is soluble in water but less soluble in organic solvents This suggests that its action, efficacy, and stability may be influenced by the solvent environment
Biochemical Analysis
Biochemical Properties
It is known that Sodium tetrafluoroborate can decompose to sodium fluoride and boron trifluoride upon heating . This suggests that it may interact with enzymes, proteins, and other biomolecules that have affinity for these decomposition products.
Cellular Effects
It has been used as a PET imaging agent for the sodium/iodide symporter (NIS), which is expressed in the thyroid and other tissues . This suggests that this compound may have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a source of tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound can decompose to sodium fluoride and boron trifluoride upon heating . This suggests that the effects of this compound may change over time, potentially involving changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It has been used as a PET imaging agent for the sodium/iodide symporter (NIS), suggesting that it may have dose-dependent effects on NIS-expressing tissues .
Metabolic Pathways
It is known to be a source of tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts . This suggests that this compound may be involved in metabolic pathways involving these salts.
Transport and Distribution
It is known to be a salt that forms colorless or white water-soluble rhombic crystals , suggesting that it may be transported and distributed via mechanisms involving these crystals.
Subcellular Localization
It is known to be a salt that forms colorless or white water-soluble rhombic crystals , suggesting that it may localize to subcellular compartments or organelles that have affinity for these crystals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrafluoroborate can be synthesized through several methods:
Neutralization of Tetrafluoroboric Acid: This method involves neutralizing tetrafluoroboric acid with sodium carbonate or sodium hydroxide. The reactions are as follows:
Reaction of Boric Acid and Hydrofluoric Acid: Another method involves reacting boric acid with hydrofluoric acid and sodium carbonate. The reaction is:
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as mentioned above, with careful control of reaction conditions to ensure high purity and yield .
Types of Reactions:
Decomposition: On heating to its melting point, this compound decomposes to sodium fluoride and boron trifluoride:
Substitution Reactions: this compound can undergo substitution reactions where the tetrafluoroborate anion acts as a source of fluoride ions.
Common Reagents and Conditions:
Heating: Decomposition reactions typically require heating to the compound’s melting point.
Acidic or Basic Conditions: Substitution reactions often occur in the presence of acids or bases.
Major Products Formed:
- Sodium Fluoride (NaF)
- Boron Trifluoride (BF₃)
Scientific Research Applications
Sodium tetrafluoroborate has a wide range of applications in scientific research:
- Chemistry: It is used as a source of tetrafluoroborate anion in the synthesis of ionic liquids and as a catalyst in various organic reactions .
- Biology and Medicine: While specific biological applications are less common, its role in the synthesis of fluorinated compounds can be relevant in medicinal chemistry .
- Industry: It is used in metal finishing, plating circuits, and as a flux in brazing . Additionally, it is employed in the preparation of boron trifluoride and other fluorinated compounds .
Comparison with Similar Compounds
Sodium tetrafluoroborate can be compared with other similar compounds such as:
- Potassium Tetrafluoroborate (KBF₄)
- Ammonium Tetrafluoroborate (NH₄BF₄)
- Lithium Tetrafluoroborate (LiBF₄)
Uniqueness:
- Solubility: this compound is highly soluble in water but less soluble in organic solvents, which can be advantageous in certain applications .
- Reactivity: The tetrafluoroborate anion in this compound is less nucleophilic and basic compared to other anions, making it a preferred choice in reactions requiring a weakly coordinating anion .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can effectively utilize this compound in various scientific and industrial processes.
Properties
IUPAC Name |
sodium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Na/c2-1(3,4)5;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJZTOFHXCFQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBF4, BF4Na | |
Record name | Sodium tetrafluoroborate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_tetrafluoroborate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021477 | |
Record name | Sodium tetrafluoroborate | |
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Molecular Weight |
109.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White solid; [EPA OHM/TADS] White or off-white lump or granules; [Alfa Aesar MSDS] | |
Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |
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Record name | Sodium fluoborate | |
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CAS No. |
13755-29-8 | |
Record name | Sodium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13755-29-8 | |
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Record name | Sodium fluoborate | |
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Record name | Sodium tetrafluoroborate | |
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Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |
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Record name | Sodium tetrafluoroborate | |
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Record name | Sodium tetrafluoroborate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.931 | |
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Record name | SODIUM FLUOBORATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFC805A5WR | |
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A: While [] investigates the antitumor activity of a nano sodium tetrafluoroborate (III) compound against human chronic myeloid leukemia (K742) cells, the specific mechanism of action is not elucidated. Further research is needed to understand how NaBF4 contributes to the observed anticancer effects.
A: [] explores the antibacterial activity of a nano this compound (III) compound, but it doesn't confirm if NaBF4 alone is responsible for this activity. The observed effect could be due to the nano formulation or other components in the synthesized compound.
ANone: The molecular formula of this compound is NaBF4, and its molecular weight is 109.81 g/mol.
ANone: Common spectroscopic techniques used to characterize NaBF4 include:
- IR spectroscopy: Identifies functional groups and bonding characteristics. [, , , , , ]
- UV/Vis spectroscopy: Provides information on electronic transitions and light absorption properties. []
- 11B-NMR spectroscopy: Characterizes the boron environment within the molecule. []
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern. [, ]
A: [] shows that adding NaBF4 to alkaline-silicate electrolytes during plasma electrolytic oxidation of magnesium alloys enhances the corrosion resistance of the protective layer formed. This improvement is attributed to the incorporation of boron and fluorine, likely in the form of Mg(BF4)2, primarily within the barrier layer.
A: [] studied NaBF4 solutions in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) ionic liquid and found that electrical conductivity increases with temperature. This relationship is well-described by the Vogel–Fulcher–Tammann equation.
ANone: Yes, NaBF4 is an effective catalyst for various organic reactions. For example, it catalyzes the synthesis of:
- Bis(indolyl)methanes: Through electrophilic substitution reactions of indoles with aldehydes and ketones under solvent-free conditions. []
- 3,4-Dihydropyrimidin-2(1H)-ones and thiones: Through the three-component condensation of an aldehyde, 1,3-dicarbonyl compound, and urea or thiourea. []
A: [] demonstrates that NaBF4 promotes high stereoselectivity in the intramolecular carbofluorination of internal α,β-ynones using Selectfluor. This stereoselectivity arises from the chelation between the tetrafluoroborate anion and the aldehyde oxygen, acting as a directing group.
A: [] utilizes molecular dynamics simulations to analyze the microstructure, IR spectrum, and rotational dynamics of water molecules in NaBF4/water mixtures. The study reveals how water molecule behavior and hydrogen-bond interactions are affected by varying NaBF4 concentrations.
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